molecular formula C6H11NO4 B14417376 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane CAS No. 79958-77-3

2-Methyl-2-(2-nitroethyl)-1,3-dioxolane

Cat. No.: B14417376
CAS No.: 79958-77-3
M. Wt: 161.16 g/mol
InChI Key: HPWUREDLRAFVNW-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-nitroethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a nitroethyl group. It is a versatile compound with various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane typically involves the reaction of 2-nitroethanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-nitroethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(2-nitroethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroethanol: A precursor in the synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane.

    2-Methyl-2-nitro-1-propanol: Another nitro compound with similar chemical properties.

    2-Nitro-1-propanol: A related compound with a different alkyl group.

Uniqueness

This compound is unique due to its dioxolane ring structure, which imparts stability and enhances its reactivity in various chemical reactions. The presence of both a nitro group and a dioxolane ring makes it a versatile compound with diverse applications in research and industry .

Biological Activity

2-Methyl-2-(2-nitroethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring and a nitroethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article explores the biological activity of this compound, summarizing relevant research findings and presenting data tables for clarity.

  • Molecular Formula : C7H11N1O3
  • Molecular Weight : Approximately 157.19 g/mol
  • Structure : The compound features a dioxolane ring with a methyl group and a nitroethyl group, enhancing its reactivity compared to simpler dioxolanes.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, compounds with similar structures often exhibit significant pharmacological properties. The nitro group is particularly noteworthy for its role in biological mechanisms, influencing various activities such as antimicrobial effects and cytotoxicity.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties due to their ability to interfere with bacterial DNA. Preliminary studies suggest that this compound may exhibit similar effects.

Compound Antimicrobial Activity Tested Concentration (mg/mL) Results
This compoundPotentially active against bacteria5Insufficient concentration to suppress growth

In related studies on nitro compounds, various derivatives have shown efficacy against Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

The cytotoxic potential of nitro compounds is well-documented, with many exhibiting cell growth inhibition in cancer cell lines. Although specific studies on this compound are sparse, the presence of the nitro group suggests possible cytotoxic activity.

Cell Line Cytotoxic Concentration (µM) Effect
HeLa>50Inhibition observed
MCF-7>50Limited effectiveness

Case Studies

While direct case studies on this compound are lacking, research on structurally similar compounds provides insight into its potential biological activities. For example:

  • A study on 5-nitro derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 25 mg/mL .
  • Another investigation highlighted the cytotoxic effects of nitro-substituted dioxolanes on various cancer cell lines, suggesting that modifications to the dioxolane structure can enhance biological efficacy .

Properties

CAS No.

79958-77-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-2-(2-nitroethyl)-1,3-dioxolane

InChI

InChI=1S/C6H11NO4/c1-6(2-3-7(8)9)10-4-5-11-6/h2-5H2,1H3

InChI Key

HPWUREDLRAFVNW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC[N+](=O)[O-]

Origin of Product

United States

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